2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2-ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-2-12-9(5-10(13)14)7-6-17(15,16)4-3-8(7)11-12/h2-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLCHDZABNBEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CS(=O)(=O)CCC2=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available studies and findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a thiopyrano-pyrazole framework. Its molecular formula is C₁₃H₁₅N₃O₄S, and it possesses several functional groups that contribute to its biological properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
- Case Study : A study evaluated the anticancer activity of pyrazole derivatives against T-47D (breast cancer) and UACC-257 (melanoma) cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications in the pyrazole structure could enhance anticancer efficacy .
2. Antimicrobial Activity
Compounds with similar structural features have been reported to possess antimicrobial properties. Research indicates that pyrazole derivatives can inhibit the growth of several bacterial strains.
- Research Findings : A novel series of pyrazoline and pyrazole derivatives were synthesized and screened for their antimicrobial activity. Results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Effects
The anti-inflammatory properties of heterocyclic compounds are well-documented. Pyrazoles have been studied for their ability to modulate inflammatory pathways.
- Evidence : In vitro studies have shown that certain pyrazole derivatives can significantly reduce pro-inflammatory cytokine production in immune cells, indicating their potential as anti-inflammatory agents .
The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in disease pathways:
- Target Interaction : Molecular docking studies suggest that the compound may bind effectively to targets such as kinases and enzymes involved in cancer progression and inflammation .
Data Summary
Scientific Research Applications
The compound 2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid has garnered attention for its potential applications in various scientific and medical fields. This article explores its applications based on current research findings and insights from diverse sources.
Therapeutic Uses
The compound has shown promise in therapeutic contexts, particularly in the treatment of gastrointestinal disorders such as constipation. Research indicates that it may function by modulating gastrointestinal motility, thus providing a potential alternative to conventional laxatives .
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties. These derivatives can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .
Antioxidant Properties
Research has highlighted the antioxidant capabilities of this compound. Antioxidants are crucial in combating oxidative stress-related diseases, and compounds like this one could serve as effective agents in preventing cellular damage caused by free radicals .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and other inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study 1: Gastrointestinal Disorders
A study conducted on animal models indicated that administration of the compound resulted in increased gastrointestinal motility compared to control groups. This suggests its potential as a therapeutic agent for treating constipation .
Case Study 2: Antimicrobial Efficacy
In vitro tests performed against common bacterial strains showed that certain derivatives of this compound inhibited bacterial growth effectively, indicating its potential as a basis for new antibiotic formulations .
Case Study 3: Oxidative Stress
A research group investigated the antioxidant properties of the compound using cell culture models exposed to oxidative stress. Results indicated a significant reduction in markers of oxidative damage, supporting its use in formulations aimed at mitigating oxidative stress-related diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
Key Differentiators:
Heteroatom Influence: The thiopyrano ring (sulfur atom) in the target compound may improve metabolic stability compared to pyrano analogs (oxygen atom, e.g., Analog 3), though oxygen-based systems typically exhibit higher solubility .
Synthetic Complexity :
- The target compound’s sulfone group likely requires additional oxidation steps, whereas Analog 1 and Analog 3 are synthesized via simpler cyclization or substitution .
Commercial Viability :
- The target compound is commercially available (¥2535), while analogs like Analog 2 (benzothiazine derivative) are primarily research-stage molecules .
Research Findings and Implications
- Structural Flexibility: The thiopyrano-pyrazole core balances conformational flexibility (due to non-fused rings) and stability (via sulfone groups), making it a versatile scaffold for drug design .
- Reactivity : Propynyl-substituted analogs (e.g., Analog 1) may undergo click chemistry modifications, whereas the target’s ethyl-sulfone group is more suited for polar interactions .
- Unanswered Questions : Bioactivity data (e.g., enzyme inhibition, cytotoxicity) are absent in the evidence, highlighting a gap in comparative pharmacological studies.
Preparation Methods
Construction of the Thiopyrano[4,3-c]pyrazole Core
Cyclization of Hydrazine Derivatives with Thiopyran Precursors : The pyrazole ring is often formed by condensation of hydrazine or substituted hydrazines with 1,3-dicarbonyl compounds tethered to thiopyran rings. This method allows for regioselective formation of the fused heterocycle.
Ring Closure via Cyclodehydration : Cyclodehydration reactions under acidic conditions (e.g., refluxing ethanol with catalytic HCl or glacial acetic acid) facilitate the formation of the fused pyrazole ring on thiopyran systems, analogous to methods used in pyrazole-chromone dyads synthesis.
Oxidation to 5,5-Dioxide
- Sulfur Oxidation : The thiopyrano ring sulfur atoms are oxidized to the sulfone (5,5-dioxide) state using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions. This step is crucial for obtaining the biologically active sulfone derivative.
Attachment of the Acetic Acid Side Chain
The acetic acid moiety is typically introduced at the pyrazole C-3 position via alkylation with haloacetic acid derivatives or by direct carboxylation reactions.
Alternatively, the side chain may be incorporated by using acetic acid derivatives as starting materials in the initial condensation steps.
Representative Reaction Conditions and Yields
Detailed Research Findings
Patent US4335134A describes methods for preparing related heterocyclic compounds involving pyrazole and thiopyrano systems, highlighting the use of oxidation to obtain 5,5-dioxides and functionalization at the pyrazole ring.
Literature on pyrazole fused heterocycles emphasizes cyclodehydration and oxidative cyclization as key methods for ring construction, which can be adapted for thiopyrano-pyrazole synthesis.
Oxidation reactions for sulfur-containing heterocycles are well-established, with peracid oxidants providing selective conversion to sulfone derivatives without degrading sensitive pyrazole rings.
Summary Table of Preparation Steps
| Preparation Stage | Methodology | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Formation of fused pyrazole ring | Condensation and cyclodehydration | Hydrazine derivatives, acid reflux | Thiopyrano-pyrazole intermediate |
| Sulfur oxidation | Oxidation with peracids | m-CPBA, H2O2 | 5,5-Dioxide sulfone derivative |
| Side chain introduction | Alkylation or carboxylation | Haloacetic acid derivatives, base | Acetic acid substitution at C-3 |
Q & A
Q. What are the standard synthetic protocols for preparing 2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid?
The synthesis typically involves multi-step organic reactions, including cyclization of thiopyrano-pyrazole precursors and subsequent functionalization. Key steps include:
- Cyclocondensation : Reaction of ethyl-substituted pyrazole derivatives with sulfur-containing reagents under controlled temperatures (e.g., 60–80°C) to form the thiopyrano[4,3-c]pyrazole core.
- Oxidation : Conversion of sulfur moieties to sulfone groups using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) .
- Acetic Acid Moiety Introduction : Alkylation or coupling reactions (e.g., Michael addition) to attach the acetic acid group, often requiring anhydrous conditions and catalysts like BF₃·Et₂O . Purification is achieved via column chromatography or recrystallization.
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the pyrazole ring substitution pattern and sulfone group positions. Deuterated solvents (e.g., DMSO-d₆) minimize interference .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing between isomers or by-products .
- Infrared (IR) Spectroscopy : Identifies functional groups like sulfone (S=O stretching at ~1300–1150 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) .
- Elemental Analysis : Validates C, H, N, and S content to confirm purity .
Q. What are the primary functional groups influencing its reactivity?
The compound’s reactivity is governed by:
- Sulfone Groups (5,5-dioxido) : Electron-withdrawing effects stabilize the pyrazole ring but enhance susceptibility to nucleophilic attack .
- Acetic Acid Side Chain : The carboxylic acid enables salt formation (e.g., sodium salts for solubility) and participation in coupling reactions (e.g., amide bond formation) .
- Pyrazole Ring : Aromaticity and nitrogen atoms facilitate π-π stacking in biological interactions and coordination with metal catalysts .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?
- Temperature Control : Lowering reaction temperatures (e.g., 40–60°C) reduces side reactions like over-oxidation of sulfur .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity during cyclization .
- Real-Time Monitoring : Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) track reaction progress and identify by-products early .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing aggregation-related side reactions .
Q. How can contradictions between NMR and mass spectrometry data in structural elucidation be resolved?
- Cross-Validation : Use IR spectroscopy to confirm functional groups (e.g., sulfone vs. sulfoxide) and elemental analysis to rule out impurities .
- Isotopic Labeling : Deuterated analogs or ¹³C-enriched samples clarify ambiguous NMR signals .
- Advanced MS Techniques : Tandem MS (MS/MS) differentiates isobaric species by fragmentation patterns .
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
- Quantum Chemical Calculations : Density functional theory (DFT) models reaction pathways (e.g., sulfone group reactivity) and transition states .
- Molecular Docking : Simulations using software like AutoDock predict binding affinities to enzymes (e.g., cyclooxygenase for anti-inflammatory studies) .
- Molecular Dynamics (MD) : Assess stability of ligand-target complexes under physiological conditions .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Process Control : Automated reactors with feedback loops adjust parameters (e.g., pH, temperature) in real time .
- Reactor Design : Continuous-flow systems minimize batch-to-batch variability and improve heat dissipation during exothermic steps .
- Purification at Scale : Simulated moving bed (SMB) chromatography or crystallization under controlled cooling gradients enhances yield .
Q. How can kinetic studies be designed for reactions involving this compound?
- Rate Determination : Monitor reaction progress via UV-Vis spectroscopy or quenching experiments at fixed intervals .
- Variable Conditions : Test rates under different temperatures (Arrhenius analysis), solvents, or catalyst concentrations to identify rate-limiting steps .
- Isolation of Intermediates : Trapping unstable intermediates (e.g., using low temperatures) for characterization via NMR or X-ray crystallography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
